N-Allylbenzamide chemical properties and structure
N-Allylbenzamide chemical properties and structure
An In-depth Technical Guide to N-Allylbenzamide: Properties, Synthesis, and Applications
Introduction
N-Allylbenzamide (CAS No. 10283-95-1) is a substituted amide that serves as a versatile and valuable intermediate in the field of organic synthesis.[1][2] Structurally, it incorporates a rigid, aromatic benzoyl moiety and a flexible, reactive allyl group, a combination that provides a unique platform for chemical transformations. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of N-Allylbenzamide's chemical properties, structure, synthesis, and its burgeoning role as a precursor in the creation of complex molecular architectures, particularly within medicinal chemistry. Its IUPAC name is N-prop-2-enylbenzamide.[2]
Chemical Structure and Physicochemical Properties
The molecular structure of N-Allylbenzamide consists of a benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with an allyl group (prop-2-en-1-yl). This arrangement of atoms imparts a specific set of physical and chemical characteristics that are crucial for its application in synthesis.
Caption: 2D structure of N-Allylbenzamide (C10H11NO).
The physicochemical properties of N-Allylbenzamide are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| CAS Number | 10283-95-1 | [1][2][3][4] |
| Melting Point | 22.5 °C | [4] |
| Boiling Point | 331.5 °C at 760 mmHg | [3][4] |
| Density | 1.02 g/cm³ | [3][4] |
| Flash Point | 194 °C | [3][4] |
| Water Solubility | Log10(S) = -2.05 mol/L | [5] |
| LogP (Octanol/Water) | 2.177 | [5] |
| Refractive Index | 1.531 | [4] |
Spectroscopic Characterization
The identity and purity of N-Allylbenzamide are typically confirmed using a suite of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, it is important to note the availability of reference spectra. ¹³C NMR and GC-MS data are available in public databases, which are indispensable for researchers to verify their synthesized material against a known standard.[2] For instance, the presence of characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the allyl group in the ¹³C NMR spectrum provides definitive structural confirmation.[6]
Synthesis and Reactivity
Synthesis Pathways
The synthesis of N-Allylbenzamide can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.
-
Classical Acylation (Schotten-Baumann Reaction): The most direct and traditional method involves the reaction of benzoyl chloride with allylamine . This reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct. This method is robust, high-yielding, and widely used for laboratory-scale synthesis.
-
Palladium-Catalyzed Hydroarylation: A more modern and elegant approach involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids.[7] This method offers a more convergent and efficient pathway, allowing for the construction of a diverse array of N-allylbenzamide derivatives by varying the boronic acid coupling partner.[7] This strategy is particularly valuable for creating libraries of related compounds for screening purposes in drug discovery.
Caption: Key synthetic routes to N-Allylbenzamide.
Core Reactivity
N-Allylbenzamide is a rich substrate for chemical modification due to its distinct functional groups:
-
The Amide Bond: While generally stable, the amide linkage can be hydrolyzed under strong acidic or basic conditions.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to modify the electronic properties and steric profile of the molecule.
-
The Allyl Group: The terminal double bond is the most reactive site, susceptible to a wide range of transformations including hydrogenation, halogenation, epoxidation, and hydroboration. It is also a key participant in sigmatropic rearrangements, such as the palladium-catalyzed aza-Claisen rearrangement, which can be used to form new carbon-carbon bonds.[8]
This trifecta of reactivity makes N-allylbenzamides excellent starting materials for generating molecular complexity.[9]
Applications in Research and Drug Development
While N-Allylbenzamide itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial building block in the synthesis of biologically active compounds.
-
Precursor to N-Heterocycles: N-allylamides are valuable precursors for synthesizing N-heterocycles like oxazolines.[7] These five-membered heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and are used as chiral ligands in asymmetric catalysis.[7]
-
Scaffold in Medicinal Chemistry: The N-substituted benzamide framework is a well-established pharmacophore in drug discovery. Research into derivatives has yielded compounds with significant therapeutic potential. For example:
-
Antitumor Agents: A series of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, showing inhibitory effects comparable to established drugs like Entinostat.[10] Novel N-benzylbenzamide derivatives have also been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[11]
-
LRRK2 Inhibitors: In the context of neurodegenerative diseases, 5-substituent-N-arylbenzamide derivatives have been discovered as potent, selective, and orally bioavailable inhibitors of the Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease.[12]
-
The ability to readily modify both the benzoyl and N-allyl portions of the molecule allows for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug development.
Experimental Protocol: Synthesis via Acylation
This section provides a representative, self-validating protocol for the synthesis of N-Allylbenzamide based on the Schotten-Baumann reaction. The causality behind each step is explained to ensure both reproducibility and understanding.
Objective: To synthesize N-Allylbenzamide from allylamine and benzoyl chloride.
Materials:
-
Allylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reactant Dissolution (Causality: Ensures homogeneity and controls initial reaction rate): In a round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath. This cooling step is critical to manage the exothermicity of the acylation reaction.
-
Base Addition (Causality: Neutralizes HCl byproduct, driving the reaction to completion): Add 10% aqueous NaOH solution to the flask. The biphasic system allows the NaOH to act as an acid scavenger without directly reacting with the benzoyl chloride.
-
Acylating Agent Addition (Causality: Forms the amide bond): Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring solution over 15-20 minutes using an addition funnel. A slight excess of benzoyl chloride ensures complete consumption of the limiting allylamine. The slow addition prevents a rapid temperature increase.
-
Reaction Progression (Causality: Allows the reaction to proceed to completion): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation (Causality: Removes the aqueous base and salts): Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer from the aqueous layer.
-
Workup - Washing (Causality: Removes residual impurities): Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Brine (to facilitate the removal of dissolved water from the organic layer).
-
-
Drying (Causality: Removes residual water before solvent evaporation): Dry the separated organic layer over anhydrous MgSO₄. The drying agent is then removed by filtration.
-
Solvent Removal and Isolation (Causality: Isolates the final product): Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Allylbenzamide.
-
Purification (Self-Validation): The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product. The purity should be validated by NMR spectroscopy and compared with reference data.
Safety and Handling
N-Allylbenzamide is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[2][3]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[3] Use in a well-ventilated area and avoid breathing vapors or dust.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
Conclusion
N-Allylbenzamide stands out as a highly functionalized and synthetically tractable molecule. Its dual reactivity, stemming from the aromatic ring and the allyl group, provides chemists with a robust platform for generating diverse and complex molecular structures. Its demonstrated utility as a precursor to bioactive heterocycles and as a core scaffold in the development of novel therapeutics underscores its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of chemical and pharmaceutical research.
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Hsieh, T. H., et al. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. National Institutes of Health. [Link]
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Kim, J., et al. (2021). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. National Institutes of Health. [Link]
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Turov, A. V., et al. Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. ResearchGate. [Link]
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